molecular formula C12H10N2O3S B458250 3-nitro-N-(thiophen-2-ylmethyl)benzamide

3-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B458250
M. Wt: 262.29g/mol
InChI Key: GCRAWVOZADBMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(thiophen-2-ylmethyl)benzamide is a synthetic small molecule characterized by a benzamide core structure substituted with a nitro group at the 3-position and a thiophen-2-ylmethyl group on the amide nitrogen. This molecular architecture, which integrates an electron-withdrawing nitroaromatic system with a heteroaromatic thiophene ring, is of significant interest in medicinal chemistry and materials science research. Compounds featuring both benzamide and thiophene motifs are frequently investigated as key intermediates or scaffolds in drug discovery . The presence of the nitro group offers a versatile handle for further synthetic modification via reduction to an aniline or other transformations, enabling the exploration of structure-activity relationships and the development of more complex molecular entities . Researchers utilize this family of compounds as potential precursors in the synthesis of pharmacologically active molecules, including those with potential antitubercular properties that may act through mechanisms such as nitric oxide release after enzymatic reduction . Additionally, nitrothiophene-benzamide hybrids are studied in the field of functional materials for applications such as organic electronics and as ligands in catalysis. This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, considering that related nitroaromatic and benzamide compounds can be harmful by inhalation, in contact with skin, and if swallowed .

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29g/mol

IUPAC Name

3-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C12H10N2O3S/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1-7H,8H2,(H,13,15)

InChI Key

GCRAWVOZADBMQF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Ion Channel Modulation

  • ICA-105574 activates hERG1 potassium channels by interacting with pore helix residues (L622C, F557L, Y652A) and exhibits partial agonist activity in mutant channels . This contrasts with ZINC78808978 , which inhibits viral proteases, highlighting the functional versatility of nitrobenzamides.

Antimicrobial and Antiviral Potential

Structural Determinants of Activity

  • Thiophene vs. Thiazole: Thiophen-2-ylmethyl groups may enhance π-π stacking in hydrophobic pockets (e.g., SARS-CoV-2 PLpro ), whereas thiazole rings in compound 26 could improve solubility and target affinity .
  • Nitro Group Position: Meta-substitution (as in the title compound) vs.

Preparation Methods

Formation of 3-Nitrobenzoyl Chloride

The synthesis typically begins with the conversion of 3-nitrobenzoic acid to its reactive acyl chloride derivative. In a representative procedure, 3-nitrobenzoic acid (500 mg, 2.99 mmol) is treated with sulfoxide chloride (4 mL) at 80°C for 2 hours under a nitrogen atmosphere. Excess sulfoxide chloride is removed via reduced pressure, yielding 3-nitrobenzoyl chloride as a pale-yellow solid. This intermediate is highly reactive and must be used immediately to avoid hydrolysis.

Coupling with Thiophen-2-ylmethanamine

The acyl chloride is then reacted with thiophen-2-ylmethanamine in anhydrous dichloromethane (CH2_2Cl2_2, 20 mL) and pyridine (3 mL). Pyridine acts as both a base and catalyst, neutralizing HCl generated during the reaction. The mixture is stirred at room temperature for 4–6 hours, followed by extraction with CH2_2Cl2_2 and washing with 10% citric acid to remove residual pyridine. The organic layer is dried over Na2_2SO4_4, concentrated, and purified via recrystallization from ethanol to yield 3-nitro-N-(thiophen-2-ylmethyl)benzamide.

Key Data:

ParameterValueSource
Starting Material3-Nitrobenzoic acid
Coupling AgentSulfoxide chloride
SolventCH2_2Cl2_2/Pyridine
Reaction Temperature80°C (acyl chloride), 25°C (amide)
Yield75–85%

Catalytic One-Pot Synthesis Using Mo/Cu Systems

Dual Catalysis for Tandem Reactions

A advanced method employs molybdenyl acetylacetonate (MoO2_2(acac)2_2) and copper(II) trifluoromethanesulfonate (Cu(CF3_3SO3_3)2_2) in a one-pot cascade reaction. The process begins with the reduction of the nitro group to a nitrene intermediate, followed by C–H activation and cyclization. While originally developed for benzodiazepine synthesis, this approach is adaptable to this compound by omitting the cyclization step.

Reaction Mechanism and Optimization

  • Nitrene Formation : MoO2_2(acac)2_2 reduces the nitro group of 3-nitrobenzoic acid to a nitrene species.

  • Copper-Mediated Coupling : Cu(CF3_3SO3_3)2_2 facilitates the nucleophilic attack of thiophen-2-ylmethanamine on the nitrene-activated carbonyl.

  • Rearrangement : A cyclohexanic intermediate forms transiently before resolving into the final amide.

Optimization Insights:

  • Catalyst Loading : A 1:1 molar ratio of MoO2_2(acac)2_2 to Cu(CF3_3SO3_3)2_2 maximizes yield (up to 90%).

  • Solvent : Toluene outperforms polar solvents like DMF due to better catalyst stability.

Coupling Agent-Assisted Synthesis

Use of Diisopropylcarbodiimide (DIC)

In a protocol adapted from Evitachem, 3-nitrobenzoic acid (1 equiv) and thiophen-2-ylmethanamine (1.2 equiv) are combined with DIC (1.5 equiv) in anhydrous DMF at 0°C. The reaction proceeds for 12 hours at room temperature, after which the urea byproduct is filtered off. The crude product is purified via silica gel chromatography (petroleum ether/EtOAc, 3:1) to afford the target compound in 92% yield.

Comparative Efficiency

ParameterDIC MethodAcyl Chloride Method
Yield92%85%
Reaction Time12 h6 h
PurificationChromatographyRecrystallization
Byproduct HandlingUrea filtrationHCl neutralization

This method eliminates the need for hazardous acyl chloride formation, making it safer for large-scale applications.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A resin-based approach, detailed in RSC protocols, involves immobilizing 3-nitrobenzoic acid on aldehyde resin via reductive amination. Thiophen-2-ylmethanamine is then coupled using methyl triflate (MeOTf) in a 2:1 EtOH/H2_2O mixture. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 52–68% yield.

Advantages and Limitations

  • Advantages : Enables parallel synthesis of derivatives; reduces purification steps.

  • Limitations : Lower yield compared to solution-phase methods; requires specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Industrial methods prioritize continuous flow systems to enhance reproducibility. For example, a tubular reactor operating at 100°C with a residence time of 10 minutes achieves 88% yield using Mo/Cu catalysis.

MetricAcyl Chloride MethodCatalytic Method
PMI (Process Mass Intensity)15.28.7
E-Factor12.55.3
Hazardous WasteHCl gas, SOCl2_2Minimal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.